4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid
Description
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is a substituted succinamide derivative characterized by a nitro group at the 3-position and a methyl group at the 2-position of the aniline ring. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, leading to unique electronic and steric properties.
Properties
IUPAC Name |
4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPDWIOCULTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common route starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions to introduce the oxobutanoic acid moiety. The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions . Subsequent steps may involve acylation and other functional group transformations to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various carboxylic acids or ketones .
Scientific Research Applications
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the anilino group can participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogs
*Predicted based on substituent effects.
Biological Activity
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid features a nitroaniline moiety attached to a ketone functional group, which is essential for its biological activity. The presence of the nitro group is known to enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid. It has been shown to exhibit significant inhibitory effects against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.015 mg/mL to 0.30 mg/mL against different Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.025 | 0.050 |
| Bacillus cereus | 0.020 | 0.040 |
These results indicate that the compound has potent antibacterial properties, potentially surpassing traditional antibiotics in efficacy.
Anticancer Activity
Research has also explored the anticancer potential of this compound. It was found to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases:
- Cell Lines Tested : MCF-7 (breast cancer) and HT-29 (colon cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to established chemotherapeutics .
The biological activity of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Nucleophilic Attack : The nitro group can undergo reduction within cells, leading to reactive intermediates that interact with cellular macromolecules.
Study on Antimicrobial Efficacy
In a comparative study, 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid was tested alongside standard antibiotics. Results indicated that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .
Study on Anticancer Properties
A recent investigation into the anticancer properties revealed that treatment with this compound led to significant reductions in tumor size in xenograft models. Histological analysis showed increased apoptosis in treated tumors compared to controls .
Q & A
Q. How can the solubility of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid be systematically evaluated for experimental design?
Solubility studies are critical for optimizing reaction conditions. A tiered approach using polar (water, DMSO) and non-polar solvents (hexane, chloroform) can identify suitable media. For example, similar oxobutanoic acid derivatives exhibit low water solubility but moderate solubility in DMSO or ethanol, as shown in studies using UV-Vis spectroscopy to quantify dissolved fractions . Data should be tabulated with solvent dielectric constants and temperature variations (e.g., 25°C vs. 60°C) to guide crystallization or biological assays.
Q. What analytical methods are recommended for quantifying 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid in reaction mixtures?
Acid-base titration is effective if the compound’s dissociation constant (pKa) is known. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (pKa ≈ 2.81) was quantified via titration with NaOH . Alternatively, reverse-phase HPLC with UV detection (λ ~250–300 nm, typical for nitroaromatics) provides high sensitivity. Calibration curves using standardized solutions (e.g., 0.1–10 mM) ensure accuracy.
Q. How can synthetic routes to 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid be optimized to improve yield?
Friedel-Crafts acylation or Michael addition strategies are common for oxobutanoic acid derivatives . Key parameters include:
- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts).
- Temperature control (40–80°C to avoid nitro group decomposition).
- Protecting group strategies for the aniline moiety to prevent side reactions. Yields >60% are achievable, as demonstrated for analogous compounds .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid?
Single-crystal X-ray diffraction using SHELXL refinement is ideal. The nitro and oxobutanoic groups introduce steric and electronic complexities, but SHELX’s robust algorithms handle disordered regions via constraints (e.g., DFIX for bond lengths) . For example, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid was resolved to 0.85 Å resolution, confirming keto-enol tautomerism . Data collection at low temperature (100 K) minimizes thermal motion artifacts.
Q. What computational approaches predict the biological activity of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or enzyme-inhibitory activity . Molecular docking (AutoDock Vina) against targets like fungal 14α-demethylase identifies binding affinities. For instance, substituent effects (e.g., nitro vs. methoxy groups) were modeled for related compounds, showing >50% inhibition at 10 µM .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Multi-technique validation is essential. For example:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and NH peaks (δ 10–12 ppm) confirm substitution patterns.
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate functional groups. Discrepancies may arise from tautomerism or solvent effects. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. What strategies mitigate instability of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid under ambient conditions?
- Storage : Argon atmosphere at –20°C in amber vials prevents photodegradation.
- Handling : Lyophilization reduces hydrolytic degradation. Stability studies (TGA/DSC) show decomposition onset >150°C for similar nitroanilines, suggesting thermal resilience during synthesis .
Methodological Notes
- Data Tables : Include solvent polarity indices, pKa values, and crystallographic parameters (e.g., unit cell dimensions) for reproducibility.
- Contradictions : Varied synthetic yields may stem from nitro group sensitivity; iterative DOE (Design of Experiments) optimizes conditions.
- Safety : Nitro compounds require explosion-risk assessments (e.g., friction sensitivity tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
